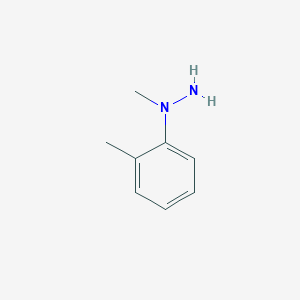

1-Methyl-1-(2-methylphenyl)hydrazine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

70757-77-6 |

|---|---|

Fórmula molecular |

C8H12N2 |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

1-methyl-1-(2-methylphenyl)hydrazine |

InChI |

InChI=1S/C8H12N2/c1-7-5-3-4-6-8(7)10(2)9/h3-6H,9H2,1-2H3 |

Clave InChI |

BELNCLKWXROWAR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N(C)N |

Origen del producto |

United States |

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reactivity Studies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1-Methyl-1-(2-methylphenyl)hydrazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments: the N-methyl protons, the aromatic protons on the tolyl group, the tolyl-methyl protons, and the N-H protons of the hydrazine (B178648) moiety.

The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Aromatic Protons: The protons on the 2-methylphenyl ring would typically appear in the aromatic region (approximately δ 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets, or multiplets) would confirm the ortho-substitution pattern.

N-Methyl Protons: A singlet corresponding to the three protons of the N-CH₃ group would be expected, likely in the δ 2.5-3.5 ppm range. For the closely related analog, 1-Methyl-1-phenylhydrazine, this signal appears around δ 2.98-3.06 ppm. chemicalbook.com

Tolyl-Methyl Protons: A singlet for the three protons of the aryl-CH₃ group would appear further upfield, typically around δ 2.3-2.5 ppm.

N-H Protons: The protons on the terminal nitrogen (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the analog 1-Methyl-1-phenylhydrazine, this signal is observed around δ 3.56-3.59 ppm. chemicalbook.com

Hammett Correlations: Hammett correlations are a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity and spectroscopic properties of aromatic compounds. researchgate.net By plotting a spectroscopic parameter (like the chemical shift of a specific proton) against the Hammett substituent constant (σ), a linear relationship can often be established.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄) | ~6.5 - 8.0 | Multiplets | Complex pattern due to ortho-substitution. |

| Tolyl-CH₃ | ~2.3 - 2.5 | Singlet | Typical range for an aryl methyl group. |

| N-CH₃ | ~2.9 - 3.1 | Singlet | Based on data for 1-Methyl-1-phenylhydrazine. chemicalbook.com |

| -NH₂ | Variable (~3.5) | Broad Singlet | Shift is solvent and concentration dependent. Based on data for 1-Methyl-1-phenylhydrazine. chemicalbook.com |

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The six carbons of the 2-methylphenyl ring would produce signals in the aromatic region of the spectrum (δ 110-160 ppm). The carbon atom attached to the hydrazine group (ipso-carbon) and the one bearing the methyl group would have characteristic shifts influenced by these substituents. The remaining four aromatic carbons would also have distinct chemical shifts reflecting their positions relative to the substituents.

N-Methyl Carbon: The carbon of the N-CH₃ group is expected to appear in the upfield region of the spectrum.

Tolyl-Methyl Carbon: The carbon of the aryl-CH₃ group would also resonate in the upfield region, typically around δ 20-25 ppm, as seen in related tolyl compounds. rsc.org

For the analog 1-Methyl-1-phenylhydrazine, ¹³C NMR signals have been reported, providing a basis for predicting the spectrum of the target compound. The presence of the additional methyl group on the phenyl ring in this compound would cause predictable shifts (alpha, beta, gamma effects) for the aromatic carbons compared to the unsubstituted analog.

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C₆H₄) | ~110 - 150 | Six distinct signals expected due to asymmetric substitution. |

| Tolyl-CH₃ | ~20 - 25 | Typical range for an aryl methyl carbon. rsc.org |

| N-CH₃ | ~30 - 45 | Aliphatic carbon attached to nitrogen. |

Nitrogen-15 NMR is a powerful, albeit less common, technique that directly probes the nitrogen atoms in a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be challenging. However, solid-state ¹⁵N NMR, often combined with computational methods, can provide invaluable structural information, particularly regarding tautomeric forms, hydrogen bonding, and polymorphism in the solid state.

For this compound, two distinct nitrogen signals would be expected, corresponding to the tertiary nitrogen (N-CH₃) and the primary amine nitrogen (-NH₂). The chemical shifts would be highly sensitive to the local geometry and intermolecular interactions.

Computational methods, such as those using the Gauge-Including Projector Augmented Wave (GIPAW) method within a Density Functional Theory (DFT) framework, have proven successful in predicting ¹⁵N NMR chemical shifts for nitrogen-containing organic solids. researchgate.net Such calculations, performed on a proposed crystal structure of this compound, would allow for the theoretical prediction of its ¹⁵N NMR spectrum. Comparing these calculated shifts with experimentally obtained solid-state NMR data would provide a rigorous confirmation of the molecular structure and its packing arrangement in the crystal lattice. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are used to identify the presence of specific functional groups.

For this compound, the key vibrational modes include:

N-H Stretching: The -NH₂ group would give rise to symmetric and asymmetric stretching vibrations, typically observed in the 3200-3500 cm⁻¹ region of the IR spectrum. These bands can be broad due to hydrogen bonding. In related hydrazine derivatives, N-H stretching is observed as a broad signal around 3255 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the two methyl groups) appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic C=C and C-H vibrations usually produce strong signals, aiding in the characterization of the phenyl ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the 2-methylphenyl chromophore. The key transitions are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They typically result in strong absorption bands. For the analog 1-Methyl-1-phenylhydrazine, absorption maxima are observed, which are characteristic of such transitions in substituted benzene (B151609) rings. nist.gov

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity and by the substituents on the aromatic ring. The methyl groups and the hydrazine moiety will act as auxochromes, modifying the absorption profile compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain a detailed structural model.

This analysis would provide:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred spatial orientation of the 2-methylphenyl group relative to the N-methylhydrazine moiety. Studies on similar complex hydrazine derivatives show that molecules can adopt twisted conformations, for example, with significant dihedral angles between planar ring systems. iucr.orgnih.gov

Intermolecular Interactions: A detailed map of how molecules pack in the crystal lattice, including the identification of hydrogen bonds (e.g., between the -NH₂ group of one molecule and a nitrogen atom of another) and other non-covalent interactions like van der Waals forces or π-stacking.

Absolute Stereochemistry: If the compound is chiral and resolved, crystallography can determine its absolute configuration.

V. Research Applications and Broader Scientific Context

Utilization as Key Synthetic Intermediates in Organic Synthesis

Substituted hydrazines are foundational building blocks in organic synthesis, prized for their ability to participate in reactions that form carbon-nitrogen and nitrogen-nitrogen bonds, which are crucial for the assembly of complex molecular architectures.

Precursors for the Construction of Heterocyclic Systems

The most prominent application of hydrazine (B178648) derivatives is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The reaction of hydrazines with compounds containing two electrophilic centers, such as 1,3-dicarbonyls, is a classic and widely used method for constructing five-membered rings. beilstein-journals.org

Specifically, substituted hydrazines are essential for synthesizing pyrazole (B372694) derivatives. mdpi.com Pyrazoles are synthesized by reacting hydrazines with β-functional compounds. beilstein-journals.org The use of an unsymmetrical hydrazine like 1-Methyl-1-(2-methylphenyl)hydrazine can lead to the formation of specific, and potentially novel, pyrazole structures. These heterocyclic frameworks are of significant interest in medicinal chemistry due to their widespread biological activities. mdpi.com Similarly, hydrazines are key reagents in the synthesis of other heterocycles, such as pyridazinones and tetraazafluoranthen-3(2H)-ones, through hydrazinolysis and cyclization reactions with appropriate keto-ester precursors. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazine Derivatives

| Heterocycle Class | Precursors | Hydrazine Type | General Application |

|---|---|---|---|

| Pyrazoles | 1,3-Diketones, β-Ketoesters | Substituted Hydrazines | Pharmaceuticals, Agrochemicals mdpi.com |

| Pyrazolines | Chalcones | Phenylhydrazine (B124118) | Biologically active compounds mdpi.com |

| Pyridazinones | Keto-esters | Hydrazine Hydrate (B1144303), Phenylhydrazine | Medicinal Chemistry researchgate.net |

| Tetraazafluoranthenones | Ninhydrin, Ethyl Acetoacetate | Hydrazine Hydrate | Polycyclic Aromatic Compounds mdpi.com |

| Thiophene Derivatives | Bis(2-chloroprop-2-en-1-yl)sulfide | Hydrazine Hydrate | Sulfur-containing heterocycles nih.gov |

Reagents for Specific Functional Group Transformations

Hydrazine and its derivatives are well-known reducing agents in organic synthesis. One of the most classic transformations is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes. libretexts.org The reaction proceeds through a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, eliminates nitrogen gas to yield the alkane. libretexts.org

This transformation is particularly valuable for substrates that are sensitive to the acidic conditions of the alternative Clemmensen reduction. While hydrazine hydrate is typically used, the fundamental reactivity stems from the N-N bond and the formation of a hydrazone intermediate, a principle that extends to substituted hydrazines in various contexts. The stability of the hydrazide intermediate can sometimes influence the reaction pathway, as seen in certain complex syntheses where a Wolff-Kishner-like reduction can occur. mdpi.com

Contributions to Catalysis Research and Development

The unique chemical properties of the hydrazine moiety make it a valuable component in the field of catalysis, both as a substrate and as a ligand scaffold.

Design and Optimization of Catalytic Systems for Nitrogen-Containing Compounds

Hydrazine derivatives serve as important substrates in catalytic reactions designed to synthesize nitrogen-containing fine chemicals. For instance, transition-metal catalyzed reactions are employed for the selective cleavage of the N-N bond in hydrazine to generate ammonia (B1221849) or amines. This process is an emerging alternative to traditional nitrogen fixation methods. Research in this area focuses on designing specific metal centers and ligand environments to control the reactivity and achieve high efficiency under mild conditions.

Furthermore, hydrazine hydrate, often in conjunction with a metal catalyst like Raney Nickel, is a common system for transfer hydrogenation reactions. This method provides a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of various functional groups, including nitro compounds and azo compounds.

Table 2: Catalytic Systems and Transformations Involving Hydrazine Derivatives

| Catalytic System | Transformation | Substrate Examples | Purpose |

|---|---|---|---|

| Transition Metal Complexes | N-N Bond Cleavage | Hydrazine | Ammonia/Amine Synthesis |

| Raney Nickel / Hydrazine Hydrate | Transfer Hydrogenation | Aromatic Nitro Compounds | Reduction to Amines |

| Lewis Bases (HMPA, DMAc) | Reductive Hydrazination | Aldehydes, Ketones | Synthesis of 1,1-disubstituted hydrazines organic-chemistry.org |

| Palladium Complexes | C-N Bond Coupling | Arylhydrazines, Aryl Tosylates | Synthesis of N,N-diarylhydrazines organic-chemistry.org |

Development of Electrochemical Catalysis for Ammonia/Hydrazine Interconversion

The interconversion of ammonia and hydrazine is a topic of significant research interest, particularly for applications in energy storage and chemical synthesis. The direct electrochemical oxidation of ammonia to hydrazine is thermodynamically challenging due to the high overpotential required and the competing, more favorable oxidation of hydrazine to dinitrogen.

Current research focuses on developing molecular electrocatalysts and redox mediators to overcome these kinetic and thermodynamic barriers. These catalytic systems are designed to facilitate the crucial N-N bond formation selectively, preventing over-oxidation. While this research does not directly involve this compound, it forms the broader scientific context for the importance of understanding and controlling hydrazine chemistry. The development of efficient electrochemical routes could provide a more sustainable and modular method for producing hydrazine, a valuable fuel and chemical feedstock.

Fundamental Chemical and Biological Research

Beyond specific synthetic applications, hydrazine derivatives like this compound are valuable tools in fundamental research. Their utility in constructing diverse molecular libraries is particularly noteworthy. For example, the synthesis of pyrazole-containing compounds, facilitated by hydrazine reagents, is a major focus in medicinal chemistry. The pyrazole moiety is considered a "pharmacophore" and is present in numerous compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.com

Additionally, related compounds like 1-Methyl-1-phenylhydrazine (MPH) have been investigated as chemical crosslinking agents for producing hydrogels. biosynth.com MPH can form stable covalent bonds with proteins, and it has also been noted for potential immunosuppressive effects, suggesting its use as a probe in studying autoimmune diseases. biosynth.com This highlights the potential for substituted hydrazines to serve as tools in chemical biology and materials science, enabling the investigation of biological processes and the creation of novel biomaterials.

Investigations into the Reactivity of Hydrazine Moieties

The reactivity of the hydrazine moiety (-NH-NH2) is a central theme in the study of compounds like this compound. The nucleophilic character of the nitrogen atoms dictates its reaction pathways. The kinetics of reactions involving various amines and hydrazines with electrophiles such as benzhydrylium ions have been studied to determine their nucleophilicity. researchgate.net

In asymmetrical hydrazines, the substitution pattern significantly influences the reactivity of the two nitrogen atoms. For instance, studies on related compounds show that methyl groups can increase the reactivity at the α-position of hydrazine while decreasing it at the β-position. researchgate.net This differential reactivity is crucial for predicting the outcomes of chemical transformations. The reactivity of hydrazines is also solvent-dependent; for example, the reactivity of amines and hydrazines is approximately 100 times lower in water than in acetonitrile (B52724), though the relative reactivity patterns remain similar across these solvents. researchgate.net

Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been employed to understand the reaction pathways of similar N-methyl-N-phenyl-hydrazines. For example, investigations into the reaction of N-methyl-N-phenyl-hydrazine with 2-naphthol (B1666908) have elucidated that α-amination pathways can be significantly more favorable energetically compared to other potential routes. researchgate.net Such studies provide a framework for predicting the regioselectivity and product distribution in reactions involving this compound.

Table 1: Factors Influencing the Reactivity of Hydrazine Moieties

| Factor | Description | Impact on this compound |

|---|---|---|

| Substitution | The presence of methyl groups on both a nitrogen atom and the phenyl ring influences electron density and steric hindrance. | The methyl group on the nitrogen and the ortho-methyl group on the phenyl ring sterically and electronically modulate the nucleophilicity of the two nitrogen atoms. researchgate.net |

| Solvent | The polarity and protic nature of the solvent can affect reaction rates and mechanisms. | Reactivity is generally higher in aprotic solvents like acetonitrile compared to protic solvents like water. researchgate.net |

| Electrophile | The nature of the reacting partner determines the reaction pathway (e.g., acylation, alkylation, condensation). | Reactions with carbonyl compounds lead to hydrazones, while reactions with alkyl halides can lead to further substitution. |

| Acidity (pH) | The pH of the medium can influence the protonation state of the hydrazine, affecting its nucleophilicity. | In acidic conditions, the hydrazine can be protonated, reducing its nucleophilic character. |

Derivatization in Analytical Chemistry for Enhanced Detection

Hydrazine derivatives are frequently employed as derivatizing agents in analytical chemistry to improve the detection and quantification of certain analytes, particularly those containing carbonyl groups (aldehydes and ketones). researchgate.net The principle involves the reaction of the hydrazine with the carbonyl compound to form a stable hydrazone, which often possesses enhanced detectability by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netnih.gov

While specific applications of this compound as a derivatizing agent are not widely documented, the utility of related hydrazine reagents illustrates the potential of this chemical class. For example, 2-hydrazino-1-methylpyridine (HMP) is used to derivatize androgens like 5α-dihydrotestosterone (DHT), enhancing their ionization efficiency and sensitivity for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov Similarly, reagents like 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) have been developed for the HPLC determination of aldehydes. figshare.com

The derivatization process converts analytes that may have poor chromatographic retention or low detector response into derivatives with more favorable properties. Key advantages of using hydrazine-based derivatization include:

Enhanced Sensitivity: The formed hydrazones may have strong chromophores for UV-Vis detection or be more readily ionizable for mass spectrometry. nih.gov

Improved Selectivity: The derivatization reaction is often specific to a particular functional group, reducing interferences from the sample matrix. researchgate.net

Increased Stability: The resulting derivatives are typically more stable than the parent analytes, facilitating sample handling and analysis. nih.gov

Table 2: Examples of Hydrazine-Based Reagents in Analytical Derivatization

| Derivatizing Reagent | Analyte Class | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| 2-Hydrazino-1-methylpyridine (HMP) | Steroids (e.g., DHT) | LC-MS/MS | Enhance ionization efficiency and sensitivity. nih.gov |

| 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) | Aldehydes | HPLC | Form stable hydrazones with strong UV absorbance. figshare.com |

| 5-Nitro-2-furaldehyde* | Hydrazine, Methylhydrazine | Spectrophotometry | Form colored derivatives for photometric detection. researchgate.net |

| Various Aldehydes (e.g., Benzaldehyde) | Hydrazines | GC, HPLC | Convert polar hydrazines into more volatile or retainable hydrazones. researchgate.net |

Note: In this case, the hydrazine is the analyte being derivatized.

Exploration in Materials Science and Organic Electronics

The exploration of hydrazine derivatives in materials science often focuses on the properties of their reaction products, such as hydrazones. The hydrazone linkage (-C=N-N-) can be a key component in designing molecules with specific electronic and optical properties. The delocalization of π-electrons across the hydrazone bridge is a feature that has been studied in various molecular systems. researchgate.net

While research specifically detailing the use of this compound in materials science is limited, its potential can be inferred from studies on analogous structures. The formation of hydrazones by reacting hydrazines with aromatic aldehydes or ketones can create extended conjugated systems. These systems are of interest in organic electronics for applications such as:

Organic Light-Emitting Diodes (OLEDs): Molecules with suitable fluorescence or phosphorescence are required for the emissive layer.

Organic Field-Effect Transistors (OFETs): Materials with high charge carrier mobility are necessary for the semiconductor channel.

Non-linear Optical (NLO) Materials: Compounds with large hyperpolarizabilities can be used for frequency conversion of light.

The crystal structure and molecular packing of hydrazine derivatives play a crucial role in the bulk properties of the material. researchgate.net Intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the electronic coupling between adjacent molecules, which is critical for charge transport in organic semiconductors. researchgate.net The synthesis of polymers or coordination complexes incorporating the this compound moiety or its derivatives could lead to new materials with tailored electronic, thermal, or mechanical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1-(2-methylphenyl)hydrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of arylhydrazines typically involves the condensation of substituted anilines with alkylhydrazines. For example, analogous compounds like 1-Methyl-1-phenylhydrazine are synthesized via reduction of N-nitrosomethyl aniline using zinc powder and glacial acetic acid under controlled temperatures (10–20°C), followed by purification via vacuum distillation . For this compound, substituting 2-methylaniline as the starting material and optimizing parameters (e.g., inert atmosphere, catalyst selection) could improve yield. Reaction monitoring via TLC or GC-MS is critical to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the methyl groups on the hydrazine and phenyl rings. For instance, the methyl group on the hydrazine moiety typically resonates at δ 2.8–3.2 ppm .

- IR Spectroscopy : The N–N stretch in hydrazines appears near 1600–1650 cm, while aromatic C–H stretches occur at ~3000 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for CHN: 150.1157) .

- X-ray Crystallography : Resolves steric effects of the 2-methylphenyl group on molecular conformation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Hydrazines are sensitive to oxidation and moisture. Store under inert gas (N or Ar) at 2–8°C in amber glass vials. Avoid contact with strong oxidizers (e.g., peroxides) or acids, which may induce decomposition. Regular stability assays (e.g., HPLC purity checks) are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylphenyl group influence reaction pathways (e.g., nucleophilic substitution vs. oxidation)?

- Methodological Answer : The 2-methyl group introduces steric hindrance, slowing electrophilic aromatic substitution but favoring oxidation at the hydrazine N–N bond. Computational studies (DFT) can model charge distribution, showing reduced electron density at the hydrazine nitrogen due to the electron-donating methyl group. Experimental validation via kinetic studies (e.g., varying solvents like DMF vs. THF) can isolate steric vs. electronic contributions .

Q. What computational strategies are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against targets like monoamine oxidase (MAO) using AutoDock Vina. The methylphenyl group may enhance hydrophobic interactions with enzyme pockets .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate interactions with biological membranes .

- QSAR Models : Correlate substituent effects (e.g., methyl position) with antimicrobial IC values from in vitro assays .

Q. How can conflicting data in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) to identify critical factors. For example, excess methylhydrazine may reduce nitro intermediates prematurely, forming undesired amines .

- Byproduct Isolation : Use preparative HPLC or column chromatography to isolate side products, followed by structural elucidation via NMR/MS .

- Mechanistic Probes : Isotopic labeling (e.g., N hydrazine) tracks nitrogen migration during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.